

Application Notes and Protocols for C12-200 Formulation in Vaccine Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-200 is a branched-chain ionizable lipidoid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based vaccines, particularly mRNA vaccines.[1][2] Its unique structure allows for efficient encapsulation of negatively charged nucleic acids and facilitates their delivery into target cells.[3][4] Upon endosomal uptake, the ionizable nature of **C12-200** leads to protonation in the acidic environment of the endosome, promoting endosomal escape and the release of the nucleic acid cargo into the cytoplasm.[3] This characteristic is crucial for the subsequent translation of mRNA into the desired antigen, initiating an immune response. Furthermore, **C12-200** containing LNPs have been shown to possess intrinsic adjuvant properties, capable of stimulating innate immune pathways to enhance the overall vaccine efficacy.[5][6]

These application notes provide a comprehensive overview of the formulation, characterization, and in vivo application of **C12-200**-based LNPs for vaccine development. The detailed protocols and structured data are intended to guide researchers in the successful design and implementation of their vaccine research programs.

Data Presentation

Table 1: C12-200 LNP Formulation Parameters

Parameter	Recommended Value/Range	Notes
Lipid Composition	C12-200, DOPE, Cholesterol, PEG-lipid	DOPE (1,2-dioleoyl-sn-glycerol-3-phosphoethanolamine) is a commonly used helper lipid. [4] [7]
Molar Ratio (C12-200:DOPE:Cholesterol:PEG-lipid)	35:16:46.5:2.5	This ratio has been shown to be effective for mRNA delivery. [2] [7] Ratios can be optimized for specific applications.
Aqueous Buffer	50 mM Sodium Acetate, pH 4.0	An acidic buffer is used to maintain the positive charge of C12-200 for efficient mRNA encapsulation. [7]
Organic Solvent	Absolute Ethanol	Lipids are dissolved in ethanol prior to mixing with the aqueous phase. [7]
Aqueous:Ethanol Ratio	3:1 (v/v)	This ratio facilitates the self-assembly of LNPs upon mixing. [7]
Ionizable Lipid:Nucleic Acid Ratio	10:1 (w/w)	This ratio can be adjusted to optimize encapsulation and delivery. [7]

Table 2: Physicochemical Characterization of C12-200 LNPs

Characteristic	Typical Value	Method of Analysis
Particle Size (Diameter)	70 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	Near-neutral at physiological pH	Laser Doppler Electrophoresis
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay

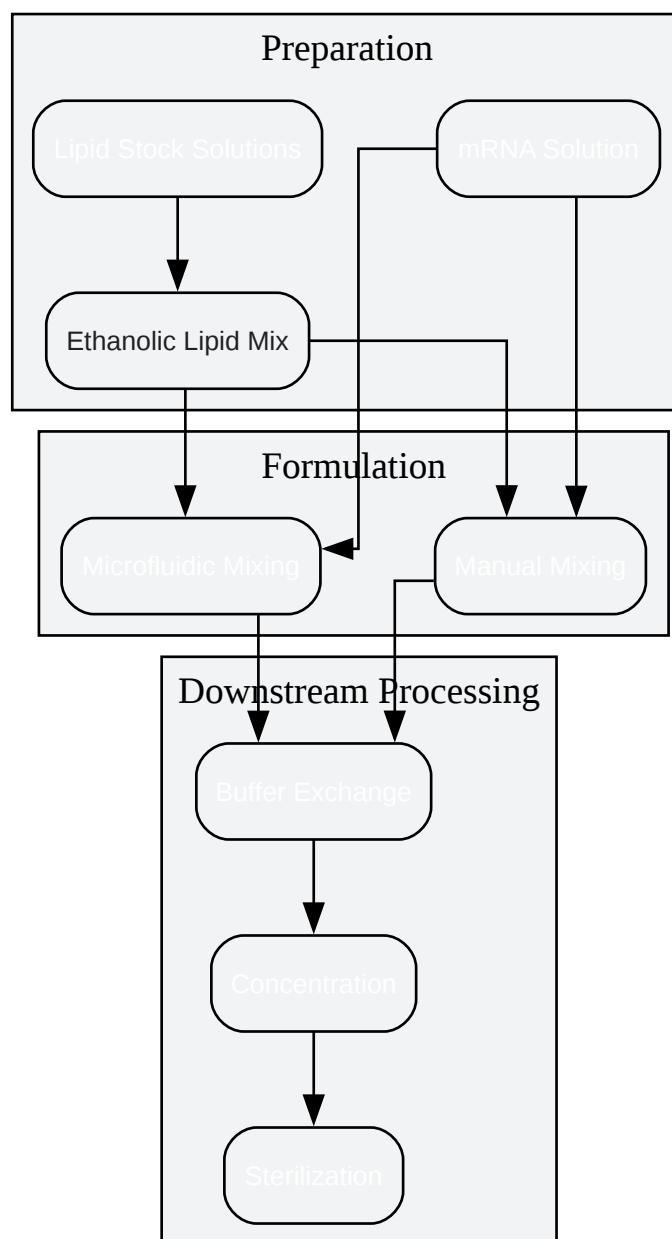
Table 3: In Vivo Performance of C12-200 LNPs (Illustrative Data)

Animal Model	Cargo	Administration Route	Primary Organ of Expression	Notes
Mouse	Luciferase mRNA	Intravenous (IV)	Liver	C12-200 LNPs demonstrate a strong tropism for the liver following IV administration. [2]
Mouse	Erythropoietin mRNA	Intravenous (IV)	Liver	Significant protein expression is observed in the liver. [2]
Mouse	SARS-CoV-2 Spike mRNA	Intramuscular (IM)	Spleen, Draining Lymph Nodes	IM administration leads to immune cell activation in lymphoid organs. [8]

Experimental Protocols

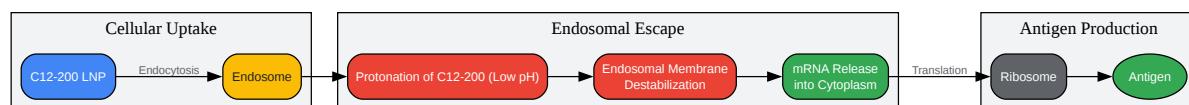
Protocol 1: Formulation of C12-200 Lipid Nanoparticles

1. Preparation of Lipid Stock Solutions: a. Prepare individual stock solutions of **C12-200**, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. b. Ensure complete dissolution of all lipids. Gentle warming at 37°C with intermittent vortexing may be necessary.[7]
2. Preparation of Ethanolic Lipid Mixture: a. In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 for **C12-200:DOPE:Cholesterol:DMG-PEG 2000**).[2][7] b. Mix thoroughly by pipetting. This ethanolic lipid mixture can be stored at -20°C for up to one week.[7]
3. Preparation of Aqueous Nucleic Acid Solution: a. Dilute the mRNA cargo in a 50 mM sodium acetate buffer (pH 4.0) to the desired concentration.[7] This should be performed under RNase-free conditions.
4. LNP Formulation (Microfluidic Mixing): a. Set up a microfluidic mixing device (e.g., with a staggered herringbone micromixer). b. Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another. c. Set the flow rate ratio to 3:1 (aqueous:ethanolic).[7] d. Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs. e. Collect the resulting LNP suspension.
5. LNP Formulation (Manual Mixing): a. Vigorously pipette the ethanolic lipid mixture into the aqueous mRNA solution (maintaining the 3:1 aqueous to ethanol volume ratio).[7] b. Immediately vortex the mixture for 30-60 seconds to ensure rapid and homogenous mixing. c. Allow the LNP suspension to equilibrate at room temperature for 30 minutes.
6. Buffer Exchange and Concentration: a. Dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 overnight to remove ethanol and exchange the buffer. b. Concentrate the LNPs if necessary using a suitable centrifugal filter device.
7. Sterilization: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

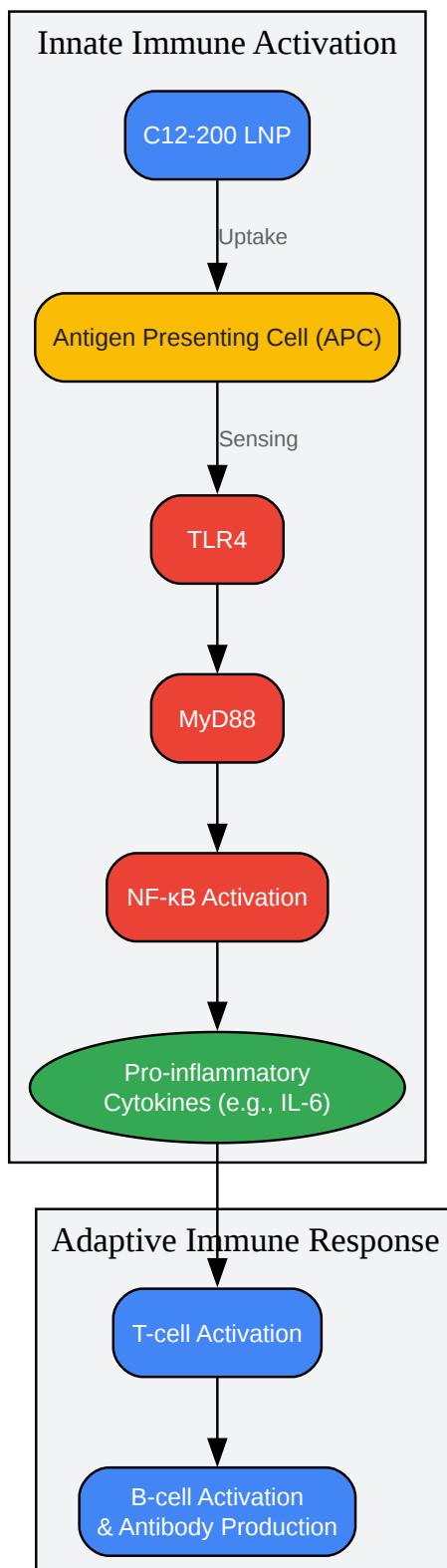

Protocol 2: Characterization of C12-200 LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the LNP suspension in PBS. b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the Z-average diameter and PDI.
2. Zeta Potential Measurement: a. Dilute a small aliquot of the LNP suspension in an appropriate low-salt buffer. b. Measure the zeta potential using a laser Doppler electrophoresis instrument.
3. Nucleic Acid Encapsulation Efficiency: a. Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen). b. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100). c. The encapsulation efficiency is calculated as: $((\text{Total Fluorescence} - \text{Free Fluorescence}) / \text{Total Fluorescence}) * 100\%$.

Protocol 3: In Vivo Evaluation of C12-200 LNP-based Vaccines


1. Animal Model: a. Select an appropriate animal model (e.g., C57BL/6 mice).
2. Vaccine Administration: a. Administer the **C12-200** LNP vaccine formulation via the desired route (e.g., intramuscular or intravenous injection). b. Include appropriate control groups (e.g., PBS, empty LNPs).
3. Evaluation of Protein Expression (for reporter gene studies): a. For vaccines encoding a reporter protein like luciferase, perform in vivo imaging at various time points post-administration.^[2] b. Alternatively, collect tissues of interest, homogenize, and perform an ex vivo assay for the reporter protein.
4. Assessment of Immune Response: a. Collect blood samples at different time points to measure antigen-specific antibody titers (e.g., IgG) by ELISA. b. Isolate splenocytes or cells from draining lymph nodes to analyze T-cell responses (e.g., ELISpot for cytokine secretion, flow cytometry for T-cell activation markers).^[8]

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: Workflow for **C12-200 LNP Formulation**.

[Click to download full resolution via product page](#)

Caption: Intracellular Delivery Mechanism of **C12-200** LNPs.

[Click to download full resolution via product page](#)

Caption: Adjuvant Signaling Pathway of **C12-200** LNPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Mechanism of Adverse Immune Reactions of LNP-mRNA - CD Bioparticles Blog [cd-bioparticles.net]
- 2. Mild innate immune activation overrides efficient nanoparticle-mediated RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of lipid nanoparticle-formulated plasmid DNA drives innate immune activation promoting adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for C12-200 Formulation in Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6337406#c12-200-formulation-for-vaccine-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com